N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

Catalog No.
S6849812
CAS No.
1091035-67-4
M.F
C21H24N2O3S
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-y...

CAS Number

1091035-67-4

Product Name

N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C21H24N2O3S/c1-27-18-10-6-5-9-17(18)23-20(25)19(24)22-15-21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,24)(H,23,25)

InChI Key

YUGBXIGKMIKCEL-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including a methylsulfanyl group and a phenyloxan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the methylsulfanyl group enhances its pharmacological properties, while the phenyloxan structure contributes to its stability and solubility.

The chemical behavior of N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions at the nitrogen atoms, particularly in the presence of stronger nucleophiles.
  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions, altering its reactivity profile.
  • Hydrolysis: In aqueous environments, hydrolysis may occur, leading to the formation of amines and other byproducts.

Research indicates that N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide exhibits significant biological activity. It has shown promise as:

  • Antimicrobial Agent: Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Activity: Some investigations have indicated its potential in inhibiting cancer cell proliferation, making it a candidate for further development in oncology.
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.

The synthesis of N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide can be achieved through several methods:

  • Multi-step Synthesis: This involves the sequential reaction of starting materials to build the desired structure. Key steps may include:
    • Formation of the methylsulfanyl group via methylation.
    • Coupling reactions to attach the phenyloxan moiety.
  • One-pot Synthesis: A more efficient approach where all reactants are combined in a single reaction vessel, facilitating simultaneous reactions that yield the final product.
  • Use of Catalysts: Catalysts can be employed to enhance reaction rates and selectivity during synthesis.

N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Chemical Research: It can be utilized as a reagent or intermediate in organic synthesis.
  • Agricultural Chemistry: The compound may find applications in developing agrochemicals with antifungal or antibacterial properties.

Interaction studies are crucial for understanding how N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide interacts with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing whether it inhibits specific enzymes involved in disease pathways can help elucidate its therapeutic potential.
  • Cellular Uptake Studies: Understanding how well the compound is absorbed by cells can inform its efficacy as a drug candidate.

Several compounds share structural similarities with N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanoneContains a morpholine ring and methylthio groupKnown for its use in photoinitiators
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanoneFeatures a pyridine ring and sulfonyl groupExhibits analgesic properties
4-(Methylsulfanyl)phenyl]methylidene amino benzenesulfonamideContains a benzenesulfonamide moietyPotential use in anti-inflammatory drugs

The uniqueness of N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide lies in its specific combination of functional groups and structural configuration, which may contribute to distinct biological activities compared to these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

384.15076381 g/mol

Monoisotopic Mass

384.15076381 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-11-23

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